N-(3-Chlorobenzyl)-4-ethoxyaniline
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Overview
Description
N-(3-Chlorobenzyl)-4-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the aniline ring and an ethoxy group at the para position of the aniline ring
Scientific Research Applications
Chemical Interactions and Product Formation
N-(3-Chlorobenzyl)-4-ethoxyaniline, as a chemical entity, has not been directly studied; however, research on related compounds provides insights into potential applications in chemical synthesis and reactions. For instance, the study of 4-ethoxyaniline derivatives in peroxidase reactions reveals their oxidative transformation into various products, such as quinone imines. These compounds demonstrate interactions with N-acetylcysteine, leading to the formation of conjugates with potential toxicological implications (Lindqvist, Kenne, & Lindeke, 1991). This research indicates the reactivity of ethoxyaniline derivatives in biological systems, suggesting similar compounds like this compound could undergo comparable interactions.
Polymer Chemistry and Materials Science
Research on substituted polyanilines, including poly(o-ethoxyaniline), offers insights into the applications of ethoxyaniline derivatives in materials science. These polymers exhibit unique photoelectrochemical properties and conductivity, making them suitable for electronic applications (Kilmartin & Wright, 1999). The study of these materials highlights the potential of this compound in the development of new polymeric materials with specific electronic or optical properties.
Synthetic Chemistry
The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, including reactions with substituted benzyl cyanides, provides a framework for synthesizing complex organic molecules (Bekircan & Bektaş, 2008). This research underscores the utility of specific aniline derivatives in medicinal chemistry, suggesting that this compound could serve as a precursor or intermediate in the synthesis of pharmaceuticals or bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-4-ethoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KM
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-ethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMMQOMFLBOMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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